7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-5-2-7(10)13-8(12-5)6(3-9)4-11-13/h2,4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMGRMSUMOELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-methylpyrazole-3-carboxylic acid with formamide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. The amino group is then introduced via a nucleophilic substitution reaction using ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Substitution Reactions at Position 7
The amino group at position 7 undergoes nucleophilic substitution due to its electron-rich nitrogen:
Azide-Nitrile Cycloaddition
The carbonitrile group at position 3 can undergo cycloaddition with azides to form tetrazole derivatives:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Azide-nitrile cycloaddition | Sodium azide, DMF, heating | Tetrazole-fused pyrazolo[1,5-a]pyrimidine derivatives |
Chlorination and Substitution
Chlorination at positions 5 and 7 (post-synthesis) enables subsequent substitution:
Cyclocondensation Reactions
The pyrazolo[1,5-a]pyrimidine core is often formed via cyclocondensation of precursors:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Cyclocondensation | 5-Amino-3-methylpyrazole, diethyl malonate, NaOEt | Dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates |
Functionalization of Position 3
The carbonitrile group at position 3 is reactive toward formylation:
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Vilsmeier-Haack reaction | DMF, POCl₃, NH₃ | Aldehyde derivatives (e.g., formyl-substituted pyrazolo[1,5-a]pyrimidines) |
Key Observations
-
Reactivity : The amino group at position 7 and the carbonitrile at position 3 are primary reactive sites.
-
Reaction Conditions : Reactions often proceed under reflux or microwave irradiation for efficiency .
-
Applications : Derivatives are explored in medicinal chemistry (e.g., kinase inhibitors ) and material science .
Scientific Research Applications
Anticancer Activity
Overview : Numerous studies have highlighted the potential of 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a promising scaffold for anticancer drug development. Its derivatives have been synthesized and evaluated for their inhibitory effects on various cancer cell lines.
Case Study : A study reported the synthesis of several pyrazolo[1,5-a]pyrimidine derivatives, including this compound, which exhibited significant dual inhibitory activity against CDK2 and TRKA kinases. Compounds showed IC50 values comparable to established inhibitors, indicating strong potential for further development as anticancer agents .
| Compound | Activity (IC50) | Target Kinase |
|---|---|---|
| 6t | 0.09 µM | CDK2 |
| 6s | 0.23 µM | CDK2 |
| 6n | Mean GI%: 43.9% | Various |
Antimicrobial Properties
Overview : The compound has also been investigated for its antimicrobial properties, with derivatives showing varying degrees of activity against different bacterial strains.
Case Study : Research demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine displayed good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a zone of inhibition of 23 mm against Bacillus subtilis .
| Derivative | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 7-hydroxy-5-phenylpyrazolo... | 23.0±1.4 | 312 µM |
Antioxidant Activity
Overview : The antioxidant capabilities of derivatives of this compound have been explored, contributing to their potential therapeutic applications.
Case Study : A study found that certain derivatives exhibited high antioxidant activity, with one compound showing an IC50 value of 15.34 µM in DPPH radical scavenging assays, comparable to ascorbic acid .
| Compound | IC50 (µM) |
|---|---|
| Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy... | 15.34 |
| Ascorbic Acid | 13.53 |
Optical Applications
Overview : Beyond medicinal uses, pyrazolo[1,5-a]pyrimidines have shown promise in optical applications due to their photophysical properties.
Case Study : Research has identified pyrazolo[1,5-a]pyrimidines as effective fluorophores that can serve as lipid droplet biomarkers in cancer research . This versatility enhances their appeal in both medicinal and material sciences.
Mechanism of Action
The mechanism of action of 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the compound .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, CN) : Increase stability and planarity (e.g., 7-chloro derivatives form infinite sheets via C–H⋯N bonds) .
- Amino Groups (NH₂): Enhance hydrogen-bonding capacity and pharmacological activity (e.g., antimicrobial derivatives in and ).
- Aryl Substituents : Improve lipophilicity and target specificity (e.g., 4-methoxyphenyl in kinase inhibitors) .
Physicochemical Properties
Notes:
Antimicrobial Activity
- Target Compound Derivatives: 7-(2,5-Dioxopyrrolidin-1-ylamino)-5-methyl-3-CN exhibits potent antibacterial activity against Bacillus subtilis and E. coli .
- Chloro Analogs : Less active against microbes but show promise in antitumor contexts .
- Aryl-Substituted Derivatives: 2-((4-Bromophenyl)amino)-7-phenyl-3-CN demonstrates broad-spectrum bactericidal effects .
Antitumor Activity
- Chloro Derivatives : Act as pharmacophores in anti-tumor drug design (e.g., targeting kinase pathways) .
Biological Activity
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse therapeutic applications including anticancer, antiviral, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_8N_4, with a molecular weight of 158.16 g/mol. Its structural representation includes:
- An amino group at position 7.
- A methyl group at position 5.
- A carbonitrile group at position 3.
This unique substitution pattern contributes to its distinct chemical behavior and biological efficacy compared to other derivatives within the same class.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling and proliferation, making it a candidate for cancer therapy.
- Antiviral Activity : Research indicates that this compound exhibits potent inhibitory effects against hepatitis C virus (HCV), highlighting its potential as an antiviral agent .
- Antimicrobial Properties : It has also been investigated for its antimicrobial effects, suggesting a broader spectrum of biological activity .
Biological Studies and Findings
A series of studies have characterized the biological activities of this compound:
Anticancer Activity
Recent research has demonstrated that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that derivatives of pyrazolo[1,5-a]pyrimidines showed significant anticancer activity in vitro against several cancer cell lines .
Antiviral Activity
In vitro studies have confirmed that this compound acts as a potent inhibitor of HCV replication. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions can enhance its antiviral efficacy .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Contains a hydrazinyl group | Enhanced reactivity and potential for enzyme inhibition |
| 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Acetyl group at position 6 | Exhibits different electronic properties affecting reactivity |
| 7-Amino-5-phenyloxypyrazolo[1,5-a]pyrimidine | Phenyl substitution | Notable for its selectivity towards certain enzyme targets |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- HCV Inhibition : In a study involving HCV-infected cell lines, treatment with this compound resulted in a significant reduction in viral load compared to controls .
- Anticancer Efficacy : A series of experiments demonstrated that this compound could effectively induce apoptosis in breast cancer cells while sparing normal cells from toxicity .
- Broad-spectrum Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria showed that this compound possesses broad-spectrum antimicrobial activity .
Q & A
Q. What are the optimal reaction conditions for synthesizing 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with carbonyl-containing reagents. For example, refluxing in pyridine with ammonium acetate and specific imidate esters (e.g., ethyl 5-methylfuran-2-carboximidate hydrochloride) at 120°C for 2 hours yields pyrazolo[1,5-a]pyrimidine derivatives. Purification via slow evaporation of ethyl acetate solutions is effective for crystallizing intermediates . Adjusting stoichiometry and solvent polarity (e.g., acetonitrile/DMF mixtures) can improve yields .
Q. How can the structural planarity of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related pyrazolo[1,5-a]pyrimidines, SC-XRD revealed coplanar non-hydrogen atoms with RMS deviations ≤0.011 Å. Weak C–H⋯N hydrogen bonds stabilize planar sheets, as observed in monoclinic crystals (space group P2₁/c) with lattice parameters a = 4.98 Å, b = 18.40 Å, and c = 10.15 Å . Complementary NMR (¹H/¹³C) and IR spectroscopy validate electronic environments and functional groups .
Q. What purification methods are recommended for isolating high-purity derivatives?
Recrystallization from ethanol, DMF, or ethyl acetate is effective. For example, 7-amino-3-(2'-chlorophenylazo) derivatives were purified via slow evaporation, yielding 62–70% isolated products with melting points consistent with literature . Preparative TLC (e.g., CHCl₃/MeOH 9:1) resolves closely related analogs .
Advanced Research Questions
Q. How do substituent modifications at the 5- and 7-positions influence biological activity?
Substituents like methyl, phenyl, or chlorophenyl groups modulate steric and electronic properties. For instance, 5-methyl and 3-arylazo substitutions enhance anti-tumor activity by improving target binding (e.g., kinase inhibition). Trifluoromethyl groups at position 2 increase metabolic stability and potency in enzyme inhibition assays . Structure-activity relationship (SAR) studies should pair synthetic diversification with in vitro screening (e.g., IC₅₀ assays) .
Q. What computational strategies predict binding modes of this compound to therapeutic targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like kinases. For analogs, trifluoromethyl groups showed hydrophobic interactions with ATP-binding pockets, while amino groups formed hydrogen bonds with catalytic residues . Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and electrostatic potential maps for reactivity predictions .
Q. How can contradictory data on reaction yields from different synthetic routes be resolved?
Systematic optimization of reaction parameters (temperature, solvent, catalyst) is critical. For example, substituting phosphorus oxychloride with milder reagents (e.g., POCl₃ in DMF) may reduce side reactions. Comparative studies using high-throughput screening (HTS) or design of experiments (DoE) can identify robust conditions .
Q. What role do intermolecular interactions play in crystallization?
Weak C–H⋯N hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.4–3.6 Å) drive crystal packing. In 7-chloro derivatives, these interactions form infinite sheets parallel to the b-axis, confirmed by Hirshfeld surface analysis . Solvent polarity (e.g., ethyl acetate vs. DMF) influences polymorphism and crystal quality .
Q. What strategies enable selective functionalization at the 3-carbonitrile group?
The cyano group undergoes nucleophilic substitution or reduction. For example, coupling with amines (e.g., 4,6-dimethylpyrimidin-2-amine) in the presence of K₂CO₃ yields carboxamide derivatives . Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups for diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
